molecular formula C9H11Cl2F2NO B1433119 (1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride CAS No. 1384435-42-0

(1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride

Cat. No.: B1433119
CAS No.: 1384435-42-0
M. Wt: 258.09 g/mol
InChI Key: ZCPBUTRVGCQISG-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride is a chemical compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by the presence of a chloro-substituted phenyl ring, a difluoromethoxy group, and an ethanamine moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-(difluoromethoxy)benzene and ®-1-phenylethanamine.

    Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as palladium on carbon or a Lewis acid.

    Reaction Steps: The key steps in the synthesis include

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The chloro and difluoromethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, and various organometallic reagents are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of ketones, aldehydes, or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of new substituted phenyl derivatives.

Scientific Research Applications

(1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or antimicrobial properties.

    Industry: Utilized in the development of new materials, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of (1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to modulation of cellular signaling pathways.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic processes.

    Gene Expression: Altering gene expression patterns, which can influence cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-[5-chloro-2-(trifluoromethoxy)phenyl]ethan-1-amine hydrochloride
  • (1R)-1-[5-chloro-2-(methoxy)phenyl]ethan-1-amine hydrochloride
  • (1R)-1-[5-chloro-2-(fluoromethoxy)phenyl]ethan-1-amine hydrochloride

Uniqueness

(1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for research and development.

Properties

IUPAC Name

(1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClF2NO.ClH/c1-5(13)7-4-6(10)2-3-8(7)14-9(11)12;/h2-5,9H,13H2,1H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPBUTRVGCQISG-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)OC(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1)Cl)OC(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride
Reactant of Route 2
(1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
(1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride
Reactant of Route 4
(1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride
Reactant of Route 5
(1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride
Reactant of Route 6
(1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.